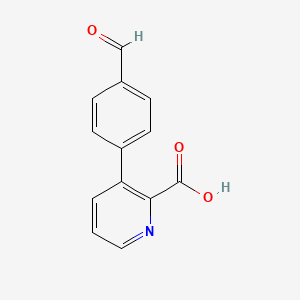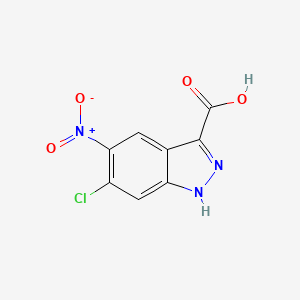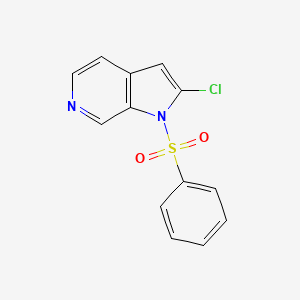
1-アセチル-3-アゼチジンカルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-Acetyl-3-azetidinecarboxylate is a heterocyclic compound with the molecular formula C7H11NO3. It is characterized by a four-membered azetidine ring, which is a strained ring system, making it an interesting subject for chemical research.
科学的研究の応用
Methyl 1-Acetyl-3-azetidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information for “Methyl 1-Acetyl-3-azetidinecarboxylate” indicates that it is potentially harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, one should call a poison center or doctor if they feel unwell .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 1-Acetyl-3-azetidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of Methyl 1-Acetyl-3-azetidinecarboxylate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is usually ensured through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions: Methyl 1-Acetyl-3-azetidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
作用機序
The mechanism of action of Methyl 1-Acetyl-3-azetidinecarboxylate involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in medicinal chemistry .
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in peptide synthesis.
1-Acetyl-3-azetidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 3-azetidinecarboxylate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 1-Acetyl-3-azetidinecarboxylate is unique due to its combination of an acetyl group and an ester group on the azetidine ring. This structural feature enhances its reactivity and versatility in synthetic applications, distinguishing it from other azetidine derivatives .
特性
IUPAC Name |
methyl 1-acetylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHPHZDQKWKVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)





